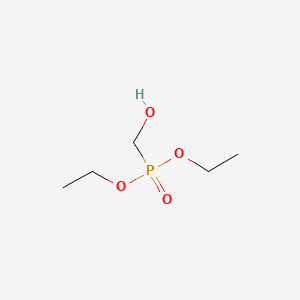

Diethyl (hydroxymethyl)phosphonate

描述

Significance of Organophosphorus Compounds in Synthetic and Biological Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of modern chemical and biological sciences. taylorandfrancis.com Their diverse applications span from industrial and agricultural uses to medicinal chemistry. taylorandfrancis.com In agriculture, they are crucial components of herbicides, pesticides, and insecticides. taylorandfrancis.comnih.gov In the realm of medicine, these compounds are investigated for their potential as anticancer and antiviral agents, as well as their role in the development of drugs to treat conditions like osteoporosis. wikipedia.orgrsc.org

The biological activity of organophosphorus compounds is often attributed to their ability to interact with enzymes. nih.gov For instance, some organophosphorus compounds act as inhibitors of acetylcholinesterase, an enzyme vital for nerve function, which is the basis for their use as insecticides and nerve agents. nih.govnih.gov The versatility of their chemical structures allows for the fine-tuning of their biological and physical properties, making them a continuing focus of research. taylorandfrancis.com

The Unique Reactivity Profile of Diethyl (hydroxymethyl)phosphonate as a Versatile Synthetic Intermediate

This compound, with the chemical formula HOCH₂P(O)(OC₂H₅)₂, serves as a highly versatile building block in organic synthesis. sigmaaldrich.comchemimpex.com Its reactivity stems from the presence of a hydroxymethyl group attached to the phosphorus atom. chemimpex.com This functional group allows for a variety of chemical transformations, making it an essential starting material for the synthesis of more complex phosphonate (B1237965) derivatives. chemimpex.com

This compound is a key reactant in the synthesis of various biologically active molecules. For example, it is used to create α- and β-dialkoxyphosphoryl isothiocyanates, which have been studied for their antiproliferative properties. chemicalbook.com It is also involved in the synthesis of phosphonates with anti-HIV-1 activity and is used in the study of FBPase inhibition. chemicalbook.com The ability of this compound to participate in reactions like the Mitsunobu reaction further expands its utility in constructing diverse molecular architectures. chemicalbook.comnih.gov

The synthesis of this compound itself is typically achieved through the reaction of diethyl phosphite (B83602) with paraformaldehyde. chemicalbook.comchemicalbook.com This straightforward preparation, combined with its versatile reactivity, makes it a readily accessible and valuable intermediate for chemists.

Historical Context and Evolution of Research on α-Hydroxyphosphonates

The study of α-hydroxyphosphonates, the class of compounds to which this compound belongs, has a rich history. A foundational method for their synthesis is the Pudovik reaction, first reported in the mid-20th century, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.govmdpi.com This reaction can be catalyzed by various bases. nih.gov

Over the years, research has focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of microwave assistance and solvent-free conditions to carry out the Pudovik reaction. nih.gov More recently, the concept of "ecocatalysis" has been introduced, utilizing biosourced catalysts for the synthesis of α-hydroxyphosphonates. mdpi.com

The functionalization of the hydroxyl group of α-hydroxyphosphonates has also been a significant area of investigation. Reactions such as O-alkylation and O-acylation lead to the formation of α-alkoxy- and α-acyloxyphosphonates, respectively, which are also classes of compounds with potential biological activities. mdpi.comnih.gov The base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates is another important transformation that has been studied. nih.gov This continuous evolution of synthetic methods and reactivity studies underscores the enduring importance of α-hydroxyphosphonates in organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₃O₄P | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 168.13 g/mol | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 124-126 °C at 3 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.14 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.444 | sigmaaldrich.comchemicalbook.com |

| CAS Number | 3084-40-0 | sigmaaldrich.comchemicalbook.com |

Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 6H), 3.91 (dd, 2H), 4.13-4.24 (m, 4H), 4.81-4.86 (m, 1H) | chemicalbook.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 16.35 (d), 56.87 (d), 62.51 (d) | chemicalbook.com |

| ³¹P NMR (175 MHz, CDCl₃) | δ 24.52 | chemicalbook.com |

| HRMS (ESI+) | Calculated for C₅H₁₄O₄P [M+H]⁺: 169.0627, Found: 169.0630 | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

diethoxyphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIGWWBLTJLKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062838 | |

| Record name | Diethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3084-40-0 | |

| Record name | Diethyl P-(hydroxymethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphonomethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (hydroxymethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHONOMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR74SN9XT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Diethyl Hydroxymethyl Phosphonate

Established Synthetic Routes to Diethyl (hydroxymethyl)phosphonate

The synthesis of this compound has been approached through several established chemical pathways. These methods have been refined over time to improve yield, purity, and reaction efficiency.

Base-Catalyzed Addition of Dialkyl Phosphites to Formaldehyde (B43269)/Paraformaldehyde

The most prevalent and atom-economical method for synthesizing α-hydroxyphosphonates, including this compound, is the base-catalyzed addition of a dialkyl phosphite (B83602) to a carbonyl compound, a reaction known as the Pudovik reaction. researchgate.netmdpi.com In this specific synthesis, diethyl phosphite reacts with formaldehyde or its polymer, paraformaldehyde, in the presence of a base. chemicalbook.com This reaction is typically exothermic and can be prone to side reactions if not properly controlled. lew.ro

Mechanism and Kinetic Considerations of the Pudovik Reaction

The Pudovik reaction mechanism is initiated by the deprotonation of diethyl phosphite by a base, generating a phosphite anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or another proton source in the reaction mixture, to yield the final product, this compound.

Quantum chemical calculations have shed light on the energetics of this reaction. In the absence of a catalyst, the activation enthalpy is significant. mdpi.com The presence of a base, such as an amine, facilitates the crucial proton transfer from the P-H group of the phosphite to the carbonyl oxygen, thereby lowering the activation barrier. mdpi.com Kinetic studies on related Pudovik reactions have often shown pseudo-first-order kinetics, with the rate-determining step varying depending on the specific substrates and conditions. nih.gov For the addition of dimethyl hydrogen phosphite to N-isopropylbenzalimines, a related reaction, a highly organized four-membered transition state has been proposed. pleiades.online

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts.

Temperature: The reaction is exothermic, and temperature control is critical. lew.ro One procedure heats an initial mixture to 60°C to initiate the reaction, then maintains this temperature for the duration. chemicalbook.com Another method involves heating to 90°C until the reaction mixture clarifies and begins to reflux, maintaining this temperature for several hours. chemicalbook.com In microfluidic reactor systems, an optimal temperature of 125°C has been identified for a related synthesis. lew.ro

Stoichiometry: The molar ratio of reactants influences reaction completion and selectivity. While a 1:1 molar ratio of diethyl phosphite to paraformaldehyde is stoichiometrically required, a slight excess of the formaldehyde source is sometimes used. chemicalbook.comchemicalbook.com For instance, a molar ratio of 1:1.2 (phosphite to formaldehyde) has been found to be optimal in certain continuous flow syntheses. lew.ro

Catalyst Selection: A variety of bases can catalyze the Pudovik reaction. Common choices include inorganic bases like potassium carbonate and organic amines such as triethylamine (B128534). chemicalbook.comchemicalbook.com The selection and amount of catalyst can impact reaction rate and the formation of side products. For example, in the synthesis of other α-hydroxyphosphonates, catalyst choice has ranged from butyllithium (B86547) to potassium hydrogensulfate. mdpi.com

Role of Amine Catalysts in Enhancing Reaction Efficiency and Product Purity

Amine catalysts, particularly triethylamine (Et₃N), are frequently employed in the synthesis of this compound and other α-hydroxyphosphonates. chemicalbook.comnih.gov Their role is multifaceted and critical for an efficient and clean reaction.

Amines function as base catalysts that promote the initial addition of the phosphite to formaldehyde. mdpi.com Triethylamine, specifically, has been shown to facilitate the proton transfer from the phosphite to the carbonyl compound, a key step in the reaction mechanism. mdpi.com In addition to its catalytic role, triethylamine can also act as an acid scavenger, neutralizing any acidic impurities or byproducts that could lead to decomposition of the desired product. For instance, in the acylation of α-hydroxyphosphonates, triethylamine is used to bind the HCl generated during the reaction. nih.gov

The use of an appropriate amount of amine catalyst is key. While catalytic amounts (e.g., 10 mol%) are often sufficient, the quantity can influence the reaction outcome. mdpi.comchemicalbook.com In some syntheses of related bisphosphonic derivatives, varying the concentration of the amine catalyst, diethylamine, from 5% to 40% dramatically changed the product distribution, shifting from the initial Pudovik adduct to a rearranged phosphonate-phosphate product. nih.gov This highlights the catalyst's crucial role in not just promoting the reaction but also directing its pathway.

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Triethylamine | Diethyl phosphite, Paraformaldehyde | 90°C, 3h | 96% | chemicalbook.com |

| Potassium Carbonate | Diethyl phosphite, Paraformaldehyde | 60°C, 2h | 95% | chemicalbook.com |

| Triethylamine | Dialkyl phosphites, Benzaldehydes | Reflux in acetone | 78-99% | mdpi.com |

| Diethylamine (5%) | Dimethyl α-oxoethylphosphonate, Dimethyl phosphite | 0°C, 8h | Selective for Pudovik adduct | nih.gov |

| Diethylamine (40%) | Dimethyl α-oxoethylphosphonate, Dimethyl phosphite | 0°C, 8h | Exclusive formation of rearranged product | nih.gov |

Alternative Synthetic Protocols Involving Tosyl Chloride

An alternative pathway to derivatives of this compound involves the use of p-toluenesulfonyl chloride (tosyl chloride). This method typically proceeds in a two-step sequence. First, this compound is synthesized via the Pudovik reaction as described previously. In the second step, the hydroxyl group of the intermediate is esterified with tosyl chloride in the presence of a base, such as triethylamine, to yield Diethyl (tosyloxymethyl)phosphonate. chemicalbook.comgoogle.comgoogle.com

This subsequent reaction is crucial for producing key intermediates for further synthesis, such as in the preparation of the antiviral drug Tenofovir (B777). google.com The conditions for this esterification step are carefully controlled, often carried out at temperatures between 45-55°C for several hours to ensure complete reaction. google.com The process involves adding tosyl chloride to a solution of this compound and an acid-binding agent like triethylamine. chemicalbook.comgoogle.com

Modern Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for producing this compound and related compounds.

One significant development is the use of microfluidic reactors. lew.ro This technology offers precise control over reaction parameters such as temperature, mixing, and reaction time. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly advantageous for managing the exothermic nature of the Pudovik reaction. This leads to higher yields (>94%), exceptional purity (>99%), and a reduction in byproducts and waste compared to conventional batch reactors. lew.ro

Other modern techniques applied to similar phosphonate (B1237965) syntheses include microwave irradiation and ultrasound assistance, which can dramatically reduce reaction times and, in some cases, improve yields. nih.govresearchgate.net Solvent-free and catalyst-free conditions, often aided by ultrasound, represent a push towards greener chemistry in phosphonate synthesis. mdpi.com Furthermore, the development of novel catalysts, including various nanocatalysts like nano CaO, continues to be an active area of research for improving the efficiency of the Kabachnik–Fields reaction, a related three-component synthesis of α-aminophosphonates. rsc.org

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microfluidic Reactor | Precise control of temperature and time; enhanced heat/mass transfer. | High yield (>94%), high purity (>99%), reduced byproducts, potential for continuous production. | lew.ro |

| Microwave Irradiation | Rapid heating. | Reduced reaction times. However, selectivity can be an issue. | nih.govresearchgate.net |

| Ultrasound Assistance | Cavitation enhances mixing and reaction rates. | Shorter reaction times, can enable solvent- and catalyst-free reactions. | mdpi.com |

| Phase Transfer Catalysis | Used in aqueous media with an inorganic base. | Avoids organic solvents like toluene (B28343), simplifies workup. | google.com |

Microfluidic Reactor Synthesis for Continuous Production

The use of microfluidic reactors represents a significant advancement in the synthesis of this compound, enabling a continuous and highly controlled production process. lew.ro This technology addresses several drawbacks of conventional batch synthesis, such as strong heat release and the formation of by-products. lew.ro

Microfluidic reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio. lew.ro This allows for precise temperature control, mitigating the risks associated with the highly exothermic reaction between diethyl phosphite and formaldehyde. lew.ro The enhanced control leads to a significant reduction in by-product formation, resulting in a purer product with a low acid number (AN < 0.15 mg KOH/g). lew.ro Consequently, both the yield and purity of this compound are substantially improved, with purities exceeding 99% and yields greater than 94% being achievable. lew.ro

The table below summarizes the comparative advantages of microfluidic synthesis over traditional batch methods.

| Feature | Microfluidic Reactor Synthesis | Conventional Batch Synthesis |

| Heat Management | Excellent, precise temperature control. lew.ro | Poor, risk of thermal runaway. lew.ro |

| By-product Formation | Significantly reduced. lew.ro | Higher levels of by-products. lew.ro |

| Product Purity | High (>99%). lew.ro | Lower, requires extensive purification. lew.ro |

| Product Yield | High (>94%). lew.ro | Generally lower. lew.ro |

| Acid Number (AN) | Low (<0.15 mg KOH/g). lew.ro | High. lew.ro |

This table provides a comparative overview of synthesis methods based on available research.

A significant advantage of microfluidic reactor technology is its scalability without the typical amplification effects seen in traditional reactors. lew.ro Scaling up production is achieved by "scaling out," which involves the parallel operation of multiple microreactors. uvic.ca This approach maintains the intrinsic advantages of the micro-scale, such as efficient heat and mass transfer, ensuring consistent product quality even at larger production volumes. lew.rouvic.ca This method also offers reduced labor costs, a smaller equipment footprint, and a decrease in wastewater generation, making it a more sustainable option for industrial-scale synthesis. lew.ro

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes.

Solvent-Free Reaction Conditions

Research has demonstrated the feasibility of synthesizing this compound under solvent-free conditions. chemicalbook.com One method involves heating a mixture of paraformaldehyde and diethyl phosphite with a catalytic amount of triethylamine. chemicalbook.com This approach eliminates the need for organic solvents, which are often hazardous and contribute to waste streams. The absence of a solvent simplifies the work-up procedure and reduces the environmental impact of the synthesis.

Microwave-Assisted and Grinding Methods for Enhanced Atom Economy

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. mdpi.comresearchgate.net In the context of phosphonate synthesis, microwave irradiation can enhance reaction efficiency and can sometimes be performed without a solvent, contributing to the principles of green chemistry. mdpi.com These methods are noted for their high atom economy, energy efficiency, and simple execution. mdpi.comresearchgate.net While specific examples for this compound are part of the broader research into heterocyclic phosphonates, the principles are applicable. Grinding methods, another solvent-free approach, can also be employed to promote reactions in the solid state, further reducing waste.

Strategies for Improving Product Stability and Shelf-Life

The inherent stability of this compound can be a concern, as decomposition can occur, particularly during purification by standard vacuum distillation. orgsyn.org To mitigate this, specific strategies are employed to ensure product integrity and extend its shelf-life.

One effective technique is the use of Kugelrohr distillation for purification. orgsyn.org This apparatus allows for distillation at lower temperatures, which significantly reduces the extent of thermal decomposition and leads to higher yields of the purified product. orgsyn.org For larger-scale operations, wiped-film molecular stills have also been found to improve product yields by minimizing thermal stress on the compound. orgsyn.org

Protecting the hydroxyl group is another common strategy to enhance stability, particularly for subsequent reactions. The hydroxyl group can be converted to an O-tetrahydropyranyl derivative or silylated, for instance, with tert-butylchlorodimethylsilane and imidazole. orgsyn.org Such derivatization protects the reactive hydroxyl functionality, preventing unwanted side reactions and degradation during storage or further synthetic steps. The stability of chemical products is also intrinsically linked to storage conditions. For chemical intermediates like this compound, stringent storage conditions are necessary to maintain their quality and prevent degradation over time. ich.org

Elucidating the Reactivity and Mechanistic Aspects of Diethyl Hydroxymethyl Phosphonate Transformations

Fundamental Reactivity Modes: Nucleophilic and Electrophilic Pathways

The reactivity of diethyl (hydroxymethyl)phosphonate is characterized by its ability to act as both a nucleophile and an electrophile. The lone pair of electrons on the oxygen atom of the hydroxymethyl group allows it to function as a nucleophile, participating in reactions such as O-alkylation and O-acylation. mdpi.com

Conversely, the phosphorus atom in the phosphonate (B1237965) group is electron-deficient and can be susceptible to nucleophilic attack. Furthermore, the molecule can be activated to behave as an electrophile. For instance, activation with triflic anhydride (B1165640) can generate a phosphonium (B103445) ion, which can then undergo substitution reactions. nih.gov This dual reactivity makes DEHMP a valuable building block in organic synthesis.

C-C Bond Formation Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group of DEHMP is a key functional handle for constructing carbon-carbon bonds, a fundamental process in organic synthesis. sigmaaldrich.com This capability is central to the creation of more complex phosphonate derivatives.

Hydroxymethylation and Condensation with Carbonyl Compounds

DEHMP is a precursor for the synthesis of α-hydroxyphosphonates through its reaction with carbonyl compounds. This transformation, a variation of the Pudovik and Abramov reactions, is a cornerstone of organophosphorus chemistry. mdpi.commdpi.com

The addition of the P-H bond of a dialkyl phosphite (B83602) (formed in situ from DEHMP under certain conditions or used as a starting material) across the carbonyl group of an aldehyde or ketone yields an α-hydroxyphosphonate. mdpi.commdpi.com This reaction is highly versatile, allowing for the synthesis of a diverse range of α-hydroxyphosphonates by varying the carbonyl substrate. mdpi.com For example, reactions with aromatic and heterocyclic aldehydes have been shown to produce the corresponding α-hydroxyphosphonates in good yields. researchgate.net

The structural diversification of these products is a key area of research, as it allows for the fine-tuning of their biological and chemical properties. mdpi.comresearchgate.net This has led to the development of α-hydroxyphosphonates with potential applications as herbicides and anticancer agents. frontiersin.org

Table 1: Synthesis of α-Hydroxyphosphonates from Carbonyl Compounds

| Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Triethylamine (B128534) | Acetone | High | nih.gov |

| Aromatic Aldehydes | KHSO₄ | Solvent-free | High | researchgate.net |

| Aldehydes | Ecocatalyst "Eco-MgZnOx" | Solvent-free | Up to 92% | mdpi.com |

| Aldehydes and Ketones | Aluminum Oxide | - | - | mdpi.com |

This table is interactive. You can sort and filter the data.

The base-catalyzed addition of a P-H bond to a carbonyl group, known as the Pudovik reaction, is a common method for synthesizing α-hydroxyphosphonates. frontiersin.org The mechanism generally involves the deprotonation of the dialkyl phosphite by the base to form a phosphite anion. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is subsequently protonated, typically by the conjugate acid of the base or during workup, to afford the final α-hydroxyphosphonate product. youtube.com

The choice of base is critical and can influence the reaction rate and yield. Various bases have been employed, including triethylamine, potassium phosphate (B84403), and alkali metal compounds. nih.govorganic-chemistry.org Theoretical studies have also been conducted to elucidate the role of the catalyst and the transition states involved in the reaction. mdpi.com

Oxidation Reactions to Ketophosphonates

The hydroxyl group of α-hydroxyphosphonates, which can be derived from this compound, can be oxidized to a carbonyl group, yielding α-ketophosphonates. mdpi.com This transformation is a valuable synthetic route to this important class of compounds, which have applications in medicinal chemistry and as synthetic intermediates. Various oxidizing agents can be employed for this purpose. The oxidation provides a strategic entry point to further functionalize the phosphonate scaffold.

O-Derivatization Reactions

The hydroxyl group of this compound and its α-hydroxyphosphonate derivatives is readily derivatized, offering a pathway to a wide range of functionalized phosphonates. mdpi.com These reactions typically involve the oxygen atom acting as a nucleophile.

Common O-derivatization reactions include O-alkylation and O-acylation. mdpi.com O-acylation, for instance, can be achieved by reacting the α-hydroxyphosphonate with an acyl chloride in the presence of a base like triethylamine to neutralize the liberated HCl. nih.gov This has been used to synthesize a variety of α-acyloxyphosphonates, some of which have shown herbicidal activity. mdpi.comnih.gov The hydroxyl group can also be converted to a better leaving group, such as a mesylate, which can then be displaced by other nucleophiles. researchgate.net A notable example is the protection of the hydroxyl group with dihydropyran to form a tetrahydropyranyl (THP) ether, a common protecting group strategy in organic synthesis. orgsyn.org

Table 2: O-Derivatization Reactions of Hydroxyphosphonates

| Reagent | Reaction Type | Product Class | Reference |

| Acyl Chlorides | O-Acylation | α-Acyloxyphosphonates | nih.gov |

| Dihydropyran | O-Protection | Tetrahydropyranyl ethers | orgsyn.org |

| Methanesulfonyl Chloride | O-Mesylation | α-Mesyloxyphosphonates | researchgate.net |

This table is interactive. You can sort and filter the data.

O-Alkylation Strategies

The hydroxyl group of this compound can be readily alkylated to form ether derivatives. A common strategy involves the reaction with dihydropyran in the presence of an acid catalyst, such as phosphorus oxychloride, to yield diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. orgsyn.org This reaction is typically performed in an ethereal solvent at room temperature. orgsyn.org Another approach to O-alkylation is the silylation of the hydroxyl group using reagents like tert-butylchlorodimethylsilane and imidazole. orgsyn.org These methods protect the hydroxyl group, enabling further transformations at other positions of the molecule.

| Reactant | Reagent | Catalyst | Product |

| This compound | Dihydropyran | Phosphorus oxychloride | Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate |

| This compound | tert-Butylchlorodimethylsilane | Imidazole | O-silylated this compound |

O-Acylation Reactions with Carboxylic Acid Derivatives

The hydroxyl group of α-hydroxyphosphonates, including this compound, can be acylated using various carboxylic acid derivatives such as acyl chlorides and carboxylic acid anhydrides. nih.govmdpi.com These reactions are often carried out in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. nih.gov For instance, the acylation of diethyl α-hydroxy-arylmethylphosphonates with acetyl chloride in toluene (B28343) with triethylamine affords the corresponding acetyloxyphosphonates. nih.gov The reactivity in these acylations can be influenced by substituents on the aryl ring, with electron-withdrawing groups sometimes necessitating higher reaction temperatures. nih.gov Microwave-assisted acylations using acetic anhydride have also been reported as a rapid and high-yielding method. nih.gov

| Acylating Agent | Catalyst/Base | Reaction Conditions | Product | Yield (%) |

| Acetyl chloride | Triethylamine | Toluene, 25-60°C | Diethyl acetoxy-benzylphosphonate | - |

| Butyryl chloride | Triethylamine | Toluene | Diethyl butyryloxy-benzylphosphonate | 69-97 |

| Benzoyl chloride | Triethylamine | Toluene | Diethyl benzoyloxy-benzylphosphonate | 69-97 |

| Acetic anhydride | - | Microwave | Diethyl acetoxy-benzylphosphonate | 98 |

Phosphorylation of the Hydroxymethyl Group with P-Chlorides

The hydroxyl group of α-hydroxyphosphonates can undergo phosphorylation with phosphorus chlorides to form phosphate-phosphonate compounds. nih.govnih.gov This reaction expands the synthetic utility of this compound, leading to molecules with mixed phosphorus functionalities. The transformation involves the reaction of the hydroxyl group with a suitable phosphorylating agent, such as a dialkyl chlorophosphate.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by other nucleophiles, opening pathways to a variety of functionalized phosphonates. nih.gov These substitution reactions are crucial for introducing nitrogen and halogen atoms at the α-position to the phosphonate group.

Conversion to Halogenated Derivatives

The conversion of this compound to its halogenated counterparts, such as halomethylphosphonates, is a key transformation. This can be achieved by treating the corresponding tosylate with a halide source. For example, diethyl (tosyloxymethyl)phosphonate can be prepared and subsequently reacted with a halide to yield the desired halomethylphosphonate.

Formation of α-Aminophosphonates via Amine Reaction

α-Aminophosphonates are an important class of compounds, often synthesized through the Kabachnik-Fields reaction, which involves the condensation of an oxo compound, an amine, and a dialkyl phosphite. nih.govnih.gov Alternatively, α-aminophosphonates can be prepared via the nucleophilic substitution of α-hydroxyphosphonates with primary or secondary amines. mdpi.com This substitution can be facilitated by microwave irradiation in the presence of a solid support like alumina, leading to complete conversion in a short time. mdpi.com The reaction proceeds through the formation of an imine intermediate, which is then attacked by the phosphite. orientjchem.org The basicity of the amine plays a critical role in the reaction mechanism. orientjchem.org

| Amine | Reaction Conditions | Product |

| Primary or Secondary Amine | Microwave, Al2O3 | α-Aminophosphonate |

Rearrangement Pathways: Base-Catalyzed Rearrangement to Phosphates

α-Hydroxyphosphonates can undergo a base-catalyzed rearrangement to form phosphates. nih.govmdpi.comresearchgate.net This transformation, known as the phosphonate-phosphate rearrangement, is particularly favorable when the α-carbon bears electron-withdrawing substituents. researchgate.net The mechanism is believed to involve the deprotonation of the hydroxyl group, followed by the migration of the phosphonyl group from carbon to oxygen. This rearrangement proceeds with retention of configuration at the migrating phosphorus center. researchgate.net The driving force for this isomerization is the formation of a more stable P-O-C linkage compared to the P-C bond in the starting material. nih.gov

Hydrolysis of Ester Functions to Phosphonic Acids

The conversion of dialkyl phosphonates, such as this compound, to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. researchgate.net This hydrolysis of the ester functions can be achieved under both acidic and basic conditions, though acidic hydrolysis is more commonly employed for complete conversion. researchgate.netnih.gov

The most prevalent method for preparing phosphonic acids from dialkyl phosphonates involves heating the ester with a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl) or hydrobromic acid (HBr), at reflux. nih.govd-nb.infobeilstein-journals.org The hydrolysis proceeds in a stepwise manner, with the first ester group being cleaved to form a phosphonic acid monoester intermediate, followed by the hydrolysis of the second ester group to yield the final phosphonic acid. nih.gov

Mechanistically, the acid-catalyzed hydrolysis of phosphonates generally occurs through a nucleophilic substitution (SN2) reaction at the phosphorus center. nih.gov A water molecule acts as the nucleophile, attacking the electrophilic phosphorus atom. In the consecutive two-step hydrolysis, the cleavage of the second P-O-C bond is typically the rate-determining step. nih.gov The stability of the carbocation that could be formed and steric hindrance around the electrophilic carbon atom are key factors governing the reaction pathway. d-nb.info

The reaction conditions, such as the concentration of the acid, temperature, and reaction time, are crucial and are often tailored to the specific substrate. For instance, the hydrolysis of various dialkyl arylphosphonates to their corresponding arylphosphonic acids has been successfully achieved by refluxing with an excess of hydrochloric acid for several hours. nih.gov While effective, these "excessive" conditions are not always optimized. nih.gov Kinetic studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on an aromatic ring can facilitate the reaction, leading to shorter completion times. nih.gov

Below is a table summarizing typical conditions for the acid-catalyzed hydrolysis of various phosphonate esters.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters To view the data, click on the table headers to sort or use the search bar to filter.

| Starting Phosphonate | Reagent | Conditions | Product | Reference |

| Dimethyl methylphosphonate (B1257008) | Concentrated HCl | Reflux | Methylphosphonic acid | nih.gov |

| Dialkyl arylphosphonates | Concentrated HCl (6 equiv.) | Reflux, 12 h | Arylphosphonic acids | nih.gov |

| Dimethyl α-hydroxybenzylphosphonate | Concentrated HCl (3 equiv.) | Reflux, 6.5 h | α-Hydroxybenzylphosphonic acid | nih.gov |

| Diphenyl phosphonate | Concentrated HCl or HBr | - | Phosphonic acid | d-nb.infobeilstein-journals.org |

| Alkylphosphonate | 35% HCl | Reflux | Alkylphosphonic acid | d-nb.info |

Mechanistic Studies of Radical Reactions with this compound Analogs

The study of radical-mediated reactions of organophosphorus compounds is critical for understanding their degradation pathways. While direct studies on this compound are specific, extensive mechanistic investigations have been performed on its close structural analogs, namely dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP). researchgate.net These compounds serve as valuable models for elucidating the fundamental reactivity of the phosphonate functional group towards radicals.

Research into the reactions of hydroxyl radicals (•OH) with DMMP and DEMP has revealed that the primary degradation pathway involves the abstraction of a hydrogen atom (H-abstraction). researchgate.net This process leads to the formation of carbon-centered radicals on the alkyl ester groups. The hydroxyl radical does not appear to react via electron abstraction or addition to the phosphonate group. researchgate.net

The rate constants for the reaction of hydroxyl radicals with these phosphonate analogs have been determined using techniques such as competition kinetics. These studies show that DEMP reacts faster with •OH radicals than DMMP does, which is consistent with the greater number of abstractable hydrogen atoms on the ethyl groups of DEMP. researchgate.net

Once formed, these initial carbon-centered radicals readily react with molecular oxygen. This subsequent reaction leads to the formation of phosphonic acid monoesters as major products. researchgate.net For example, the reaction of the radical derived from DEMP with oxygen yields ethyl methylphosphonate. researchgate.net This highlights that the H-abstraction pathway is a major route for the degradation of these phosphonate esters when initiated by hydroxyl radicals. researchgate.net

The table below presents the experimentally determined rate constants for the reaction of hydroxyl radicals with DMMP and DEMP.

Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Phosphonate Analogs To view the data, click on the table headers to sort or use the search bar to filter.

| Phosphonate Analog | Reactant | Rate Constant (k) | Technique | Reference |

| Dimethyl methylphosphonate (DMMP) | •OH | (2 ± 1) × 10⁸ M⁻¹ s⁻¹ | Competition Kinetics | researchgate.net |

| Diethyl methylphosphonate (DEMP) | •OH | (6 ± 1) × 10⁸ M⁻¹ s⁻¹ | Competition Kinetics | researchgate.net |

Derivatization Strategies and Synthesis of Advanced Phosphonate Systems

Synthesis of Functionalized Phosphonates

Diethyl (hydroxymethyl)phosphonate is a valuable intermediate for creating more complex and functionalized phosphonate (B1237965) derivatives. chemimpex.com Its synthesis is typically achieved through the condensation of diethyl phosphite (B83602) with paraformaldehyde, often catalyzed by a base like triethylamine (B128534). nih.govorgsyn.orgchemicalbook.com This reaction is efficient, with yields reported as high as 96%. chemicalbook.com

Once synthesized, the hydroxymethyl group offers a reactive handle for further modifications. For instance, it can be protected, such as with a tetrahydropyranyl (THP) group, to allow for reactions at other parts of a molecule. This protection is accomplished by reacting this compound with dihydropyran. orgsyn.org The resulting diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate is an intermediate useful in Wittig-Horner reactions for the synthesis of enol ethers. orgsyn.org

The hydroxyl group can also be converted into a better leaving group, such as a tosylate, or replaced with other functional groups, paving the way for the synthesis of a diverse array of phosphonate analogs. This versatility makes it a key starting material in the development of new compounds for various applications, including pharmaceuticals and materials science. chemimpex.com

Development of this compound-Based Prodrugs

A significant application of phosphonate chemistry is in the development of prodrugs, particularly for antiviral therapies. Nucleoside analogs often require phosphorylation to become active, a step that can be inefficient in cells. Phosphonate prodrugs are designed to bypass this initial phosphorylation step, improving the drug's ability to cross cell membranes and reach its target. nih.govresearchgate.net

The core challenge in using nucleoside analogs as therapeutic agents is their conversion into the active triphosphate form within the cell. To overcome the often-inefficient first phosphorylation step, prodrug strategies are employed. These strategies involve masking the charged phosphonate group with biolabile moieties, which are cleaved inside the cell to release the active drug. acs.org

This compound and its analogs are crucial in synthesizing these prodrugs. For example, phosphonomethoxy derivatives of potent nucleosides like d4T and ddC have been prepared through the electrophilic addition of dimethyl hydroxymethyl phosphonate to a furanoid glycal. acs.org After a series of steps including deprotection and hydrogenation, the resulting phosphonic acid is converted into a bis(pivaloyloxymethyl) (POM) or bis(isopropyloxycarbonyloxymethyl) (POC) prodrug. nih.govacs.org These lipophilic masking groups enhance cell permeability.

Adefovir (B194249) Dipivoxil: This antiviral drug, used to treat hepatitis B, is a prime example of a phosphonate prodrug. nih.govchemicalbook.com Adefovir dipivoxil is the bis(POM) prodrug of adefovir [PMEA, 9-[2-(phosphonomethoxy)ethyl]adenine]. nih.govmedkoo.com One synthetic route to adefovir directly utilizes this compound. This method involves the reaction of a 9-(2-iodoethyl)adenine derivative with this compound. nih.gov The final step to create the prodrug involves esterification of adefovir with chloromethyl pivalate. nih.gov An improved synthesis of adefovir has been developed to avoid problematic reagents and improve yields, highlighting the ongoing importance of optimizing these synthetic routes. nih.gov

Tenofovir (B777) Precursors: Tenofovir is another critical acyclic nucleoside phosphonate used in antiretroviral therapy. frontiersin.orgnih.gov Its synthesis often involves the reaction of 9-[2-(R)-hydroxypropyl)adenine (HPA) with diethyl-p-toluenesulfonyloxymethyl phosphonate. google.com This key phosphonate reagent is itself prepared from this compound by converting the hydroxyl group to a tosylate. The subsequent reaction with HPA, followed by dealkylation of the phosphonate esters using reagents like bromotrimethylsilane, yields tenofovir. google.comresearchgate.net The active drug is often administered as a prodrug, tenofovir disoproxil fumarate (B1241708) (TDF), which is the bis(POC) ester. frontiersin.org

| Prodrug | Active Compound | Synthetic Precursor Involving (HOCH₂)P(O)(OEt)₂ |

| Adefovir Dipivoxil | Adefovir | This compound |

| Tenofovir Disoproxil | Tenofovir | Diethyl-p-toluenesulfonyloxymethyl phosphonate |

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. The Kabachnik-Fields reaction, a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite, is a classic method for synthesizing α-aminophosphonates. nih.gov

A variation of this is the reaction between amines, triethyl orthoformate, and diethyl phosphite to produce N-substituted aminomethylenebisphosphonates. nih.gov This reaction is noted to be complex and sensitive to conditions, sometimes yielding aminophosphonates instead of the expected bisphosphonates. nih.gov

While direct participation of this compound in these specific MCRs is not prominently documented, its structure suggests potential for novel MCRs. The hydroxyl group could be pre-functionalized or participate directly in the reaction, potentially leading to the synthesis of unique and complex phosphonate structures. The exploration of this compound as a component in MCRs represents a promising area for developing new synthetic methodologies and novel phosphonate-containing molecules.

Synthesis and Properties of Distinct this compound Derivatives for Comparative Research

To understand structure-activity relationships and to develop new reagents, various derivatives of this compound are synthesized for comparative studies. These derivatives often feature modifications at the hydroxymethyl position.

The synthesis of halogenated phosphonates is a key step toward further functionalization. Diethyl (bromomethyl)phosphonate can be synthesized and serves as a precursor to other derivatives. sigmaaldrich.combldpharm.com While a direct one-step synthesis from this compound is not detailed, a logical route would involve the bromination of the hydroxyl group using a suitable brominating agent.

Once diethyl (bromomethyl)phosphonate is obtained, it can react with various nucleophiles. For the synthesis of diethyl [(N-acylamino)bromomethyl]phosphonates, a potential pathway involves the reaction of the brominated intermediate with an N-acylamide. The reactivity of the resulting compound would be influenced by both the phosphonate group and the N-acylamino moiety, making it a target for studying reaction mechanisms and as a building block for more complex molecules, potentially with biological activity.

Diethyl (Cyanomethyl)phosphonate: Structural and Reactivity Differences

Diethyl (cyanomethyl)phosphonate is an organophosphorus compound where the hydroxyl group of this compound is replaced by a nitrile (cyano) group. This substitution significantly alters the molecule's electronic properties and reactivity.

Structural and Physical Properties

Structurally, the presence of the electron-withdrawing cyano group on the α-carbon (the carbon adjacent to the phosphorus atom) is the key feature of this molecule. It is typically a colorless to pale yellow liquid soluble in organic solvents like chloroform (B151607), tetrahydrofuran, and ethyl acetate, and is also miscible with water. nih.gov

Interactive Data Table: Properties of Diethyl (Cyanomethyl)phosphonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂NO₃P | nih.gov |

| Molecular Weight | 177.14 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | acs.org |

| Boiling Point | 101-102 °C at 0.4 mm Hg | nih.gov |

| Density | 1.095 g/mL at 25 °C | nih.gov |

| Refractive Index (n²⁰/D) | 1.434 | nih.gov |

Synthesis and Reactivity

The synthesis of diethyl (cyanomethyl)phosphonate is commonly achieved through the Michaelis-Arbuzov reaction. A general method involves the reaction of triethyl phosphite with chloroacetonitrile (B46850). nih.gov The triethyl phosphite is heated, and chloroacetonitrile is added slowly, leading to the formation of the phosphonate and chloroethane (B1197429) as a byproduct. nih.gov

The reactivity of diethyl (cyanomethyl)phosphonate is dominated by the activated methylene (B1212753) group adjacent to both the phosphonate and the cyano moieties. It is a well-established reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. nih.govenamine.net This makes it a valuable tool for carbon-carbon bond formation. acs.org Beyond the HWE reaction, it is used in:

The synthesis of cyano-substituted cyclopropanes and aziridines through reactions with epoxides and nitrones, respectively. nih.gov

The preparation of α-arylated alkanenitriles via copper-catalyzed reactions with aryl iodides. nih.gov

Normal prenylation via an SN2 type reaction, with the resulting product being useful in subsequent HWE reactions for the synthesis of complex indole (B1671886) alkaloids. acs.org

Diethyl [(3-Bromophenyl)difluoromethyl]phosphonate: Synthesis and Impact of Fluorine and Aromatic Substitution

This derivative introduces three key modifications to the basic phosphonate structure: a phenyl ring, a bromine substituent on that ring, and two fluorine atoms on the α-carbon.

Synthesis

The synthesis of aryl difluoromethyl phosphonates often utilizes reagents like diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. organic-chemistry.org While a specific synthesis for the (3-bromophenyl) derivative is not detailed, a general approach involves the generation of a difluorocarbene, which then reacts with a suitable aromatic substrate. organic-chemistry.orgnih.gov An alternative method for creating P-C bonds is the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. nih.gov

Impact of Fluorine Substitution

The introduction of two fluorine atoms onto the α-carbon has profound electronic effects. Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the molecule's properties. nih.govjk-sci.com

Electronic Mimicry: The CF₂ group can act as a bioisostere for an oxygen atom, allowing difluoromethylphosphonates to mimic the second dissociation constant (pKa₂) of phosphates more closely than their non-fluorinated counterparts. nih.gov

Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of the molecule, which can affect its solubility and transport properties. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, often leading to increased metabolic stability of the compound. nih.gov

Impact of Aromatic and Bromo Substitution

The presence of the 3-bromophenyl group introduces both steric bulk and specific electronic features.

Aromatic System: The phenyl ring provides a rigid scaffold and introduces π-system interactions. Fluorination can weaken the aromatic character of the ring system. nih.gov

Long-Chain Alkyl Phosphonate Derivatives (e.g., Diethyl Hexadecylphosphonate)

This class of derivatives involves the attachment of a long aliphatic chain, such as a hexadecyl (C₁₆H₃₃) group, to the phosphorus atom. These molecules possess amphiphilic properties, with a polar phosphonate head and a long, non-polar hydrocarbon tail.

Synthesis

The primary method for synthesizing dialkyl alkylphosphonates, including long-chain variants, is the Michaelis-Arbuzov reaction. organic-chemistry.orglookchem.comwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.org For example, dimethyl hexadecylphosphonate can be synthesized by reacting methyl phosphite with 1-iodohexadecane (B47652). acs.org

The key characteristics of the Michaelis-Arbuzov reaction are:

It forms a stable phosphorus-carbon (P-C) bond. wikipedia.org

The reactivity of the alkyl halide is crucial, with primary halides like 1-iodohexadecane reacting more readily than secondary or tertiary halides. The general reactivity order is R-I > R-Br > R-Cl. lookchem.com

The reaction mechanism proceeds via an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphonate. lookchem.comwikipedia.org

Properties and Research Findings

The defining feature of long-chain alkyl phosphonates is their amphiphilicity, which imparts surfactant-like properties. organic-chemistry.org

Surface Activity: Like other surfactants, they can reduce the surface tension of water and are used as chelating agents to bind metal ions, preventing the formation of scale in industrial water systems and detergents. organic-chemistry.orgchem-station.com

Polymer Properties: When incorporated into polymers, such as poly(alkyl phosphonate)s, the length of the alkyl side chain influences the material's macroscopic properties. It can affect water solubility and the kinetics of hydrolysis, allowing for the tailoring of degradation rates for biomedical applications. acs.org

Self-Assembly: Long-chain phosphonic acids are known to form self-assembled monolayers on various surfaces, a property driven by the interaction of the phosphonic acid headgroup with the substrate and the van der Waals forces between the long alkyl tails. orgsyn.org

α-Hydroxyphosphonate Analogs with Varied Substituents

α-Hydroxyphosphonates are a significant class of compounds that are structurally analogous to α-hydroxy carboxylic acids. They are versatile intermediates for synthesizing other phosphonate derivatives. enamine.netchem-station.com

Synthesis

The most common method for synthesizing α-hydroxyphosphonates is the Pudovik reaction (also known as the Abramov reaction), which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.govlookchem.com The reaction is typically base-catalyzed. nih.gov Green chemistry approaches have been developed that utilize minimal solvent. nih.gov

Impact of Varied Substituents

The nature of the substituents on the starting aldehyde or ketone has a significant impact on the reaction and the properties of the resulting α-hydroxyphosphonate.

Electronic Effects: When using substituted aromatic aldehydes, the presence of electron-withdrawing groups (like a nitro group) on the aromatic ring tends to promote the reaction and increase yields. Conversely, electron-donating groups (such as alkyl or alkoxy groups) can slow the reaction and result in lower yields.

Steric Hindrance: The reaction of dialkyl phosphites with sterically hindered ketones, such as acetophenones, can also be used to generate more complex α-hydroxyphosphonates.

Reactivity and Further Derivatization

The hydroxyl group of α-hydroxyphosphonates is a reactive site for further modification. enamine.netchem-station.com

O-Acylation and O-Alkylation: The hydroxy group can be readily acylated with acyl chlorides or alkylated to form α-acyloxy- or α-alkoxyphosphonates, respectively. nih.govchem-station.com

Substitution: The hydroxyl group can be replaced by other functionalities. For instance, reaction with primary or secondary amines can yield α-aminophosphonates. chem-station.com

Hydrolysis: The phosphonate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxyphosphonic acids. enamine.netnih.gov

Interactive Data Table: Effect of Aromatic Substituents on α-Hydroxyphosphonate Synthesis

| Substituent Type on Aldehyde | Effect on Reaction | Reference |

|---|---|---|

| **Electron-Withdrawing (e.g., -NO₂) ** | Promotes reaction, higher yields |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Slower reaction, lower yields | |

Triazine-Phosphonate Hybrid Molecules

Triazine-phosphonate hybrids are complex molecules that incorporate a nitrogen-rich 1,3,5-triazine (B166579) core functionalized with phosphonate groups. These compounds are of interest for applications in materials science, particularly as flame retardants. wikipedia.org

Synthesis

A common synthetic strategy involves a two-step process:

Michaelis-Arbuzov Reaction: Cyanuric chloride (a trimer of cyanogen (B1215507) chloride, C₃N₃Cl₃) is reacted with an excess of triethyl phosphite. This reaction substitutes the chlorine atoms with diethyl phosphonate groups, yielding a 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine intermediate (often abbreviated as HEPT). wikipedia.org

Nucleophilic Substitution: The phosphonate groups are strongly electron-withdrawing. This characteristic activates the triazine ring for subsequent nucleophilic substitution reactions. This allows for the derivatization of the intermediate with other functional molecules, such as bi-functional amines, to create larger, bridged hybrid structures. wikipedia.org

Asymmetrically substituted s-triazine phosphonates can also be prepared in a one-step synthesis, which offers a more cost-effective route to mixtures of these compounds with tunable properties. acs.org

Research Findings

Structural Characterization: The molecular structures of these complex hybrids are typically confirmed using NMR spectroscopy (¹H, ¹³C, and ³¹P) and elemental analysis. wikipedia.orgacs.org In symmetrically substituted triazine phosphonates, the carbon atoms of the triazine ring coupled to phosphorus show a characteristic doublet of triplets in the ¹³C NMR spectrum. acs.org

Flame Retardant Properties: The combination of phosphorus and nitrogen in a single molecule creates a synergistic effect for flame retardancy. wikipedia.org These molecules can act in both the condensed phase (by promoting the formation of a protective phosphorus- and nitrogen-enriched char) and the gas phase (by releasing species like PO• radicals that inhibit combustion reactions). wikipedia.org

Reactivity: The electron-withdrawing nature of the phosphonate groups is a key feature, making the triazine ring susceptible to nucleophilic attack, which is the basis for creating more complex, bridged, or asymmetrically substituted systems. wikipedia.org

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of diethyl (hydroxymethyl)phosphonate, offering precise insights into the proton, carbon, and phosphorus environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in this compound. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for each unique proton environment.

A study reported the following ¹H NMR data for this compound, recorded at 400 MHz in CDCl₃:

A triplet at approximately 1.34 ppm is assigned to the six protons of the two methyl (CH₃) groups in the ethyl esters. The triplet splitting pattern arises from coupling to the adjacent methylene (B1212753) (CH₂) protons, with a coupling constant (J) of about 7.1 Hz. rsc.org

A doublet at 3.91 ppm corresponds to the two protons of the hydroxymethyl (P-CH₂-OH) group. This signal is split into a doublet by the phosphorus-31 nucleus, exhibiting a P-H coupling constant (J(P-H)) of 5.9 Hz. rsc.org

A multiplet observed at 4.17 ppm is attributed to the four protons of the two methylene (O-CH₂) groups of the ethyl esters. rsc.org This complexity arises from coupling to both the neighboring methyl protons and the phosphorus nucleus.

A singlet at 4.5 ppm represents the single proton of the hydroxyl (OH) group. rsc.org The chemical shift of this peak can be variable and is often broad, depending on factors like concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 1.34 | Triplet (t) | 6H | 7.1 | -OCH₂CH₃ |

| 3.91 | Doublet (d) | 2H | J(P-H) = 5.9 | P-CH₂ -OH |

| 4.17 | Multiplet (m) | 4H | 7.4 | -OCH₂ CH₃ |

| 4.50 | Singlet (s) | 1H | - | -OH |

Source: The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected, with their chemical shifts influenced by the electronegativity of adjacent atoms (oxygen and phosphorus) and coupling to the phosphorus nucleus.

Based on data from analogous α-hydroxyphosphonates and related diethyl phosphonate (B1237965) esters, the expected chemical shifts are:

A signal for the methyl carbons (CH₃ ) of the ethyl groups, typically found in the upfield region around 16.0 ppm . This peak appears as a doublet due to coupling with the phosphorus atom (³J(P-C)). epa.gov

A signal corresponding to the methylene carbons (-OCH₂ ) of the ethyl groups. This signal is expected near 62.9 ppm and also appears as a doublet due to two-bond coupling with phosphorus (²J(P-C)). epa.gov

A signal for the hydroxymethyl carbon (P-CH₂-OH ), which is directly bonded to the phosphorus atom. This carbon is significantly deshielded and exhibits a large one-bond coupling constant (¹J(P-C)). For similar α-hydroxyphosphonates, this signal appears around 70.3 ppm with a ¹J(P-C) of approximately 157.0 Hz. epa.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected Chemical Shift (δ) ppm (approx.) | Expected Multiplicity (P-C Coupling) |

|---|---|---|

| -OCH₂C H₃ | 16.0 | Doublet |

| -OC H₂CH₃ | 62.9 | Doublet |

| P-C H₂-OH | 70.3 | Doublet |

Note: Data are based on values reported for analogous α-hydroxyphosphonate structures. epa.gov

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of this compound shows a single resonance, confirming the presence of a single phosphorus species.

Two-Dimensional NMR Techniques for Complex Architectures

For more complex molecules derived from or incorporating the this compound moiety, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would be used to confirm the connectivity within the ethyl groups by showing a cross-peak between the methyl protons (~1.34 ppm) and the methylene protons (~4.17 ppm), confirming their J-coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals to their respective carbon signals: the signal at 1.34 ppm to the methyl carbon, the signal at 4.17 ppm to the O-methylene carbon, and the crucial P-CH₂ proton signal at 3.91 ppm to the P-CH₂ carbon. sdsu.edu This is particularly useful for assigning carbons in more crowded spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular framework. columbia.edu Key correlations for this structure would include a cross-peak between the O-CH₂ protons (~4.17 ppm) and the phosphorus atom (in a ¹H-³¹P HMBC) and between the P-CH₂ protons (~3.91 ppm) and the phosphorus atom. In a ¹H-¹³C HMBC, correlations would be seen from the methyl protons to the O-methylene carbon and from the O-methylene protons to the methyl carbon, confirming the ethyl ester structure. youtube.comyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FTIR, are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound provides clear evidence for its key functional groups. The gas-phase IR spectrum available from the NIST Chemistry WebBook shows several characteristic absorption bands. nist.gov

O-H Stretch: A strong, broad absorption band is observed in the region of 3600-3200 cm⁻¹ , which is characteristic of the hydroxyl (-OH) group's stretching vibration.

C-H Stretch: Absorptions corresponding to the stretching vibrations of the alkyl C-H bonds in the ethyl and methylene groups appear in the region of 3000-2850 cm⁻¹ .

P=O Stretch (Phosphoryl Group): A very strong and sharp absorption band, characteristic of the P=O double bond, is prominent in the spectrum. This is one of the most diagnostic peaks for phosphonates and typically appears around 1250-1230 cm⁻¹ .

P-O-C Stretch: Strong absorption bands associated with the stretching vibrations of the P-O-C (ester) linkages are found in the fingerprint region, typically around 1050-1020 cm⁻¹ .

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (approx.) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3000-2850 | Medium-Strong | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1250-1230 | Very Strong | P=O Stretch | Phosphoryl |

| 1050-1020 | Strong | P-O-C Stretch | Phosphonate Ester |

Source: Analysis based on NIST Gas-Phase IR Spectrum. nist.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Deuterated chloroform (CDCl₃) |

| Diethyl phosphite (B83602) |

| Diethyl (hydroxyl)(phenyl)methylphosphonate |

FT-Raman Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a spectral fingerprint that is unique to its structure. researchgate.nethoriba.com It serves as a valuable complement to infrared (IR) spectroscopy. While no specific FT-Raman spectrum for this compound is available in the reviewed literature, the expected characteristic bands can be inferred from the known functional groups within its structure. Raman spectroscopy is particularly adept at detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak in IR spectra. horiba.com

Key vibrational modes expected in the FT-Raman spectrum of this compound would include:

P=O Stretching: A strong, characteristic band for the phosphonyl group.

P-O-C Stretching: Symmetric and asymmetric vibrations of the phosphoester linkages.

C-O Stretching: Vibrations associated with the ethoxy and hydroxymethyl groups.

C-H Stretching and Bending: Numerous bands corresponding to the ethyl and methyl groups.

O-H Stretching: A band related to the hydroxyl group, which can provide information on hydrogen bonding.

These vibrational data are crucial for confirming the molecular structure and can be used for reaction monitoring, such as observing the formation of the P-C bond or the introduction of the hydroxymethyl group during synthesis.

Table 1: Expected Characteristic Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| P=O | Stretching | 1250 - 1300 |

| P-O-C | Symmetric/Asymmetric Stretching | 700 - 850 |

| C-O | Stretching | 1000 - 1100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₅H₁₃O₄P), the monoisotopic mass is 168.055146 g/mol . nist.govepa.gov Electron ionization (EI) is a common method used for this compound, and the resulting mass spectrum provides a distinct fragmentation pattern. nist.gov

Upon ionization, the molecular ion [M]⁺ at m/z 168 would be observed. The subsequent fragmentation is predictable and provides structural confirmation. Key fragmentation pathways for phosphonates often involve the cleavage of the ester groups and bonds adjacent to the phosphorus atom. nih.gov

Common Fragmentation Patterns:

Loss of an ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 123.

Loss of an ethylene (B1197577) molecule (-C₂H₄) from an ethoxy group: This is a common rearrangement, leading to a fragment at m/z 140.

Cleavage of the C-P bond: Loss of the hydroxymethyl radical (•CH₂OH) would yield a fragment at m/z 137.

Analysis of these fragments allows for the unambiguous identification of the compound and confirmation of its constituent parts.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Identity |

|---|---|

| 168 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₂H₄]⁺ |

| 137 | [M - CH₂OH]⁺ |

| 123 | [M - OC₂H₅]⁺ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. excillum.comdoitpoms.ac.ukrsc.org This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

While a single crystal structure for this compound itself is not available in the surveyed literature, data from closely related compounds, such as Diethyl [hydroxy(phenyl)methyl]phosphonate, illustrate the power of the technique. researchgate.net For this related molecule, XRD analysis revealed a monoclinic crystal system and detailed how the molecules are linked into chains via O-H···O hydrogen bonds between the hydroxyl group and a phosphonate oxygen atom. researchgate.net

A hypothetical XRD study on a suitable crystal of this compound would similarly be expected to reveal:

The precise geometry around the tetrahedral phosphorus center.

The conformation of the ethyl ester groups.

The crystal packing arrangement, likely dominated by hydrogen bonding involving the hydroxymethyl group, which would significantly influence the material's bulk properties.

Table 3: Crystallographic Data for the Related Compound: Diethyl [hydroxy(phenyl)methyl]phosphonate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₇O₄P |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2361 |

| b (Å) | 8.0719 |

| c (Å) | 17.4599 |

| β (°) | 95.096 |

Surface Characterization Techniques for Adsorption and Film Formation Studies

The interaction of this compound with surfaces is critical for applications such as surface modification and as a precursor for film deposition. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for studying the resulting surface morphology.

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface topography. youtube.comnih.gov By scanning the surface with a focused beam of electrons, it provides information on surface texture, porosity, and the distribution of materials. longdom.org In the context of this compound, SEM could be used to:

Visualize the morphology of films or coatings derived from the compound.

Assess the uniformity and coverage of an adsorbed layer on a substrate.

Observe changes in surface texture after the compound has been used to treat a material. youtube.com

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile. mdpi.com An AFM can image surfaces with nanometer-scale resolution, making it ideal for characterizing thin films and adsorbed molecular layers. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, allowing for the study of samples under various conditions. mdpi.com

For films formed from this compound, AFM analysis would be employed to:

Quantify surface roughness at the nanoscale.

Determine the thickness of adsorbed layers or films.

Investigate the early stages of film formation, such as the nucleation and growth of islands. nih.gov

Studies on other film-forming systems have shown that AFM can reveal how formulation components affect surface topography and mechanical properties like elasticity. nih.gov Similar studies on this compound films would provide critical insights into their physical characteristics and performance.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl [hydroxy(phenyl)methyl]phosphonate |

Theoretical and Computational Chemistry Research on Diethyl Hydroxymethyl Phosphonate and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic structure, reactivity, and vibrational frequencies, by calculating the electron density.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.uschemicalbook.com

These studies establish a clear methodology: a smaller HOMO-LUMO gap is associated with greater chemical reactivity, as the energy required for electronic transitions is lower. biomedres.us

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Phosphonate (B1237965) Derivative (Note: Data for Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate, a derivative of the subject compound)

| Parameter | Value (eV) |

| EHOMO | -5.871 |

| ELUMO | -2.266 |

| Energy Gap (ΔE) | 3.605 |

This table is populated with data from a study on a complex phosphonate derivative to illustrate the application of DFT in analyzing electronic properties. chemicalbook.com The values demonstrate how frontier orbital energies are calculated to predict reactivity.

Mulliken Charges and Molecular Electrostatic Potential (MEP) Distributions